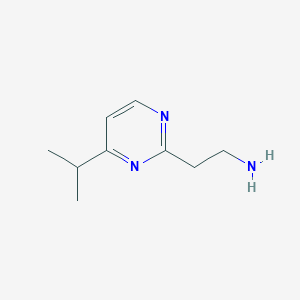

2-(4-Isopropyl-pyrimidin-2-YL)-ethylamine

Description

Properties

Molecular Formula |

C9H15N3 |

|---|---|

Molecular Weight |

165.24 g/mol |

IUPAC Name |

2-(4-propan-2-ylpyrimidin-2-yl)ethanamine |

InChI |

InChI=1S/C9H15N3/c1-7(2)8-4-6-11-9(12-8)3-5-10/h4,6-7H,3,5,10H2,1-2H3 |

InChI Key |

FIEPBHIGEHUGNB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC(=NC=C1)CCN |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 2 4 Isopropyl Pyrimidin 2 Yl Ethylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and spatial arrangement of atoms within a molecule. For a molecule such as 2-(4-Isopropyl-pyrimidin-2-YL)-ethylamine, with its distinct aromatic and aliphatic regions, NMR is indispensable for complete structural verification.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals corresponding to the protons of the isopropyl group, the ethylamine (B1201723) chain, and the pyrimidine (B1678525) ring.

The isopropyl group should present as a doublet for the six equivalent methyl protons and a septet for the single methine proton, a classic spin-spin coupling pattern. The ethylamine side chain would likely show two triplets, corresponding to the two methylene (B1212753) groups, assuming free rotation. The aromatic protons on the pyrimidine ring are expected to appear as doublets in the downfield region of the spectrum due to the deshielding effect of the heterocyclic ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Isopropyl-CH₃ | ~1.25 | Doublet | ~7.0 |

| Isopropyl-CH | ~3.10 | Septet | ~7.0 |

| Ethyl-CH₂ (adjacent to pyrimidine) | ~3.20 | Triplet | ~7.5 |

| Ethyl-CH₂ (adjacent to NH₂) | ~3.00 | Triplet | ~7.5 |

| Pyrimidine-H (C5) | ~7.10 | Doublet | ~5.0 |

| Pyrimidine-H (C6) | ~8.50 | Doublet | ~5.0 |

| Amine-NH₂ | Variable | Broad Singlet | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the electronic environment of each carbon.

The carbon atoms of the pyrimidine ring are expected to resonate at lower field (higher ppm values) due to their aromaticity and the presence of electronegative nitrogen atoms. The aliphatic carbons of the isopropyl and ethylamine groups will appear at a higher field (lower ppm values).

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Isopropyl-CH₃ | ~22.0 |

| Isopropyl-CH | ~37.0 |

| Ethyl-CH₂ (adjacent to pyrimidine) | ~40.0 |

| Ethyl-CH₂ (adjacent to NH₂) | ~42.0 |

| Pyrimidine-C2 | ~168.0 |

| Pyrimidine-C4 | ~175.0 |

| Pyrimidine-C5 | ~118.0 |

| Pyrimidine-C6 | ~157.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For instance, it would confirm the coupling between the isopropyl methyl protons and the methine proton, as well as the coupling between the two methylene groups of the ethylamine chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the different fragments of the molecule, such as linking the ethylamine chain to the C2 position of the pyrimidine ring and the isopropyl group to the C4 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the three-dimensional structure of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₉H₁₅N₃, corresponding to a molecular weight of approximately 165.24 g/mol . bldpharm.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, which contains basic amine functionalities. In positive ion mode ESI-MS, the compound is expected to be readily protonated, yielding a prominent pseudomolecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 166.25. This technique is valuable for confirming the molecular weight of the compound with high sensitivity.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This allows for the determination of the elemental composition of the molecule and its fragments. For this compound, HRMS would be used to confirm the elemental formula C₉H₁₅N₃ by measuring the exact mass of the [M+H]⁺ ion.

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation of the parent ion. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would likely involve cleavage of the ethylamine side chain. A characteristic fragmentation would be the loss of the ethylamine group, leading to a significant fragment ion. The fragmentation of the isopropyl group could also be observed.

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Method |

| [M+H]⁺ | ~166.25 | ESI-MS, HRMS |

| [M-CH₃]⁺ | ~151.23 | ESI-MS/MS |

| [M-C₃H₇]⁺ | ~123.19 | ESI-MS/MS |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, an IR spectrum would provide valuable information about its key structural features.

Expected Vibrational Modes:

N-H Vibrations: The primary amine (-NH2) group would exhibit characteristic stretching vibrations, typically appearing as two bands in the 3300-3500 cm⁻¹ region. N-H bending vibrations are also expected around 1600 cm⁻¹.

C-H Vibrations: The isopropyl group and the ethyl chain would show C-H stretching vibrations in the 2850-3000 cm⁻¹ range. C-H bending vibrations for the isopropyl group would likely be observed around 1365-1385 cm⁻¹.

C=N and C=C Vibrations: The pyrimidine ring contains both C=N and C=C bonds, which would result in a series of characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

C-N Vibrations: The stretching vibrations of the C-N bonds in the ethylamine side chain and the pyrimidine ring would appear in the fingerprint region, typically between 1000-1350 cm⁻¹.

Without experimental data, a specific data table of vibrational frequencies and their assignments for this compound cannot be provided.

Interactive Data Table: Illustrative IR Data for Similar Amine-Containing Heterocyclic Compounds

The following table is for illustrative purposes only and does not represent experimental data for this compound.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group |

| N-H Stretch | 3300-3500 | Primary Amine |

| C-H Stretch (Aliphatic) | 2850-3000 | Isopropyl, Ethyl |

| N-H Bend | 1590-1650 | Primary Amine |

| C=N/C=C Stretch | 1400-1600 | Pyrimidine Ring |

| C-H Bend (Isopropyl) | 1365-1385 | Isopropyl |

| C-N Stretch | 1000-1350 | Amine, Pyrimidine |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The pyrimidine ring in this compound acts as a chromophore, the part of the molecule responsible for absorbing light.

Expected Electronic Transitions:

The pyrimidine ring is expected to exhibit π → π* and n → π* electronic transitions.

π → π Transitions:* These are typically high-energy transitions, resulting in strong absorption bands in the UV region, likely below 300 nm.

n → π Transitions:* These are lower-energy transitions involving the non-bonding electrons on the nitrogen atoms of the pyrimidine ring. These transitions result in weaker absorption bands at longer wavelengths compared to the π → π* transitions.

The solvent used for analysis can influence the position and intensity of these absorption bands. Without experimental data, a specific data table of absorption maxima (λmax) and corresponding molar absorptivity values for this compound cannot be generated.

Interactive Data Table: Illustrative UV-Vis Data for Substituted Pyrimidines

The following table is for illustrative purposes only and does not represent experimental data for this compound.

| Type of Transition | Typical λmax Range (nm) | Chromophore |

| π → π | 200-300 | Pyrimidine Ring |

| n → π | 270-350 | Pyrimidine Ring |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide a wealth of information.

Potential Insights from X-ray Crystallography:

Molecular Geometry: The precise bond lengths, bond angles, and torsion angles of the molecule would be determined.

Conformation: The preferred spatial orientation of the isopropyl group and the ethylamine side chain relative to the pyrimidine ring in the solid state would be revealed.

Intermolecular Interactions: The analysis would elucidate how individual molecules pack in the crystal lattice, revealing any hydrogen bonding involving the amine group and other intermolecular forces.

A search of crystallographic databases did not yield any published crystal structures for this compound. Therefore, a data table of crystallographic parameters cannot be provided.

Chemical Transformations and Reactivity Profiles of 2 4 Isopropyl Pyrimidin 2 Yl Ethylamine

Reactivity of the Primary Amine Functionality

The primary amine group on the ethylamine (B1201723) side chain is a versatile nucleophile and readily participates in a range of common organic reactions. Its reactivity is analogous to other primary alkylamines, allowing for the formation of amides, imines, and new heterocyclic systems.

The primary amine of 2-(4-Isopropyl-pyrimidin-2-YL)-ethylamine can be readily acylated by reaction with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (activated with coupling agents) to form the corresponding amides. These reactions typically proceed under standard conditions. The nucleophilicity of the amine is sufficient to attack the electrophilic carbonyl carbon of the acylating agent.

For instance, reaction with an acyl chloride, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl byproduct, yields the N-acylated product. Similarly, amide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can facilitate the formation of an amide bond with a carboxylic acid.

Table 1: Representative Amidation/Acylation Reactions This table is illustrative and based on general reactivity principles of primary amines.

| Acylating Agent | Reagent/Catalyst | Expected Product |

|---|---|---|

| Acetyl Chloride | Triethylamine | N-(2-(4-isopropylpyrimidin-2-yl)ethyl)acetamide |

| Benzoic Anhydride | Pyridine | N-(2-(4-isopropylpyrimidin-2-yl)ethyl)benzamide |

The reaction of this compound with aldehydes or ketones under mildly acidic conditions leads to the formation of an imine, commonly known as a Schiff base. This condensation reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration. The formation of pyrimidine (B1678525) Schiff bases is a well-established transformation. rjptonline.orgarabjchem.orgmdpi.com

The resulting C=N double bond of the Schiff base can be subsequently reduced to a secondary amine through reductive amination. nih.gov This two-step or one-pot process is a powerful method for forming carbon-nitrogen bonds. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), the latter being particularly effective for one-pot reactions as it is less reactive towards the carbonyl starting material.

Table 2: Illustrative Schiff Base Formation and Reductive Amination This table is illustrative and based on established chemical principles.

| Carbonyl Compound | Reaction Type | Reducing Agent (if applicable) | Expected Final Product |

|---|---|---|---|

| Benzaldehyde | Schiff Base Formation | - | N-benzylidene-2-(4-isopropylpyrimidin-2-yl)ethanamine |

| Acetone | Reductive Amination | NaBH(OAc)₃ | N-isopropyl-2-(4-isopropylpyrimidin-2-yl)ethanamine |

The ethylamine moiety can act as a dinucleophile in cyclization reactions with appropriate bis-electrophiles to form new heterocyclic rings. For example, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of seven-membered rings or other complex fused systems. Intramolecular cyclization is also a possibility if the pyrimidine ring is first functionalized with a suitable electrophilic group at the C-4 or C-6 position, potentially leading to fused bicyclic structures. Such intramolecular reactions, like the Pictet-Spengler cyclization, often require activation of an adjacent position to facilitate the ring closure. researchgate.net

Transformations at the Pyrimidine Ring

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic character makes it generally resistant to electrophilic attack but susceptible to nucleophilic substitution, particularly if a good leaving group is present at an activated position.

Electrophilic aromatic substitution (EAS) on the pyrimidine ring is generally difficult and requires harsh conditions and/or the presence of strong electron-donating groups on the ring. researchgate.netwikipedia.org The two nitrogen atoms strongly deactivate the ring towards electrophiles, much like a nitro group deactivates a benzene (B151609) ring.

In this compound, the isopropyl and ethylamine groups are weak activating groups. However, their influence is often insufficient to overcome the powerful deactivating effect of the ring nitrogens. If an EAS reaction were to occur, it would be directed to the C-5 position, which is the most electron-rich carbon atom in the pyrimidine nucleus and is meta to both ring nitrogens. researchgate.net Reactions such as nitration or halogenation typically require forcing conditions and may result in low yields.

The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group (such as a halide) is present on the ring. nih.gov The positions most activated for SNAr are C-2, C-4, and C-6, as the negative charge of the intermediate Meisenheimer complex can be delocalized onto the ring nitrogens. stackexchange.comquora.com

In the context of this compound, the C-2 position is already substituted. However, if a derivative such as 2-(4-chloro-6-isopropylpyrimidin-2-yl)ethylamine were used, the chlorine atom at the C-4 position would be readily displaced by a wide variety of nucleophiles. The C-4 and C-6 positions are generally more reactive towards nucleophilic attack than the C-2 position in dichloropyrimidines. stackexchange.comresearchgate.net

Table 3: Potential Nucleophilic Aromatic Substitution Reactions on a Halogenated Analogue This table is based on the reactivity of a hypothetical precursor, 2-(4-chloro-6-isopropylpyrimidin-2-yl)ethylamine.

| Nucleophile | Reagent/Solvent | Expected Product at C-4 |

|---|---|---|

| Methoxide | NaOMe / MeOH | 2-(4-methoxy-6-isopropylpyrimidin-2-yl)ethylamine |

| Ammonia | NH₃ / EtOH | 2-(4-amino-6-isopropylpyrimidin-2-yl)ethylamine |

Derivatization Strategies for Structural Diversification and Functionalization

The presence of a primary amino group and an electron-deficient pyrimidine ring makes this compound a versatile substrate for a variety of chemical modifications. These derivatization strategies allow for the introduction of diverse functional groups, leading to a broad range of structurally varied molecules with potential applications in medicinal chemistry and material science. The synthetic flexibility of the ethylamine group, in particular, allows for functionalization through reactions such as alkylation or acylation to modulate pharmacokinetic properties.

Key derivatization reactions involving the primary amine include:

Acylation: The primary amine readily reacts with acylating agents like acid chlorides, anhydrides, and activated esters to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This derivatization is crucial for introducing motifs found in many therapeutic agents.

Alkylation: The nucleophilic amino group can be alkylated using alkyl halides. The degree of alkylation (mono-, di-, or tri-alkylation leading to quaternary ammonium (B1175870) salts) can be controlled by the reaction conditions and the stoichiometry of the reagents.

Reductive Amination: Reaction with aldehydes or ketones under reducing conditions (e.g., sodium borohydride, sodium triacetoxyborohydride) provides a straightforward method for the synthesis of secondary and tertiary amines.

Schiff Base Formation: Condensation with aldehydes and ketones yields imines, also known as Schiff bases. nih.gov These can be further reduced to secondary amines or used as intermediates in other transformations. The formation of Schiff bases from 2-aminopyrimidine (B69317) and substituted aldehydes is a well-established reaction. niscpr.res.in

Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates affords the corresponding ureas and thioureas, respectively. These functional groups are known to participate in hydrogen bonding and are prevalent in biologically active molecules.

The following interactive table summarizes various derivatization strategies for the amino group of this compound.

| Reagent Class | Functional Group Introduced | Product Class |

| Acid Chloride/Anhydride | Acyl | Amide |

| Sulfonyl Chloride | Sulfonyl | Sulfonamide |

| Alkyl Halide | Alkyl | Secondary/Tertiary Amine |

| Aldehyde/Ketone (with reducing agent) | Substituted Alkyl | Secondary/Tertiary Amine |

| Aldehyde/Ketone | Imine | Schiff Base |

| Isocyanate | Carbamoyl | Urea |

| Isothiocyanate | Thiocarbamoyl | Thiourea |

Mechanistic Investigations of Key Reaction Pathways

The reactivity of the pyrimidine ring in this compound is largely governed by its electron-deficient nature, making it susceptible to nucleophilic aromatic substitution (SNAr). The positions on the pyrimidine ring are not equally reactive. Generally, the C4 and C6 positions are more electrophilic and thus more prone to nucleophilic attack than the C2 position, especially if a good leaving group is present at these positions. stackexchange.com However, in the case of this compound, the C2 and C4 positions are already substituted.

Should a suitable leaving group be present at the C4 or C6 position of a related pyrimidine derivative, the SNAr reaction would likely proceed through a stepwise addition-elimination mechanism. This pathway involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is a key factor in determining the reaction rate. Electron-withdrawing groups on the pyrimidine ring enhance its electrophilicity and stabilize the Meisenheimer complex, thus accelerating the substitution. nih.gov

In some instances, particularly with sulfite (B76179) as a nucleophile, a multistep addition-elimination (SNAE) mechanism has been proposed for reactions with pyrimidine derivatives. researchgate.net This mechanism involves the initial addition of the nucleophile to a different position on the ring (e.g., C6), followed by elimination of the leaving group from another position.

For reactions involving the ethylamine side chain, the mechanisms are generally well-understood. For example, acylation proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of the acylating agent. Alkylation typically follows an SN2 pathway, where the amine acts as the nucleophile. The formation of Schiff bases involves the nucleophilic addition of the amine to the carbonyl group of an aldehyde or ketone, followed by dehydration.

While specific mechanistic studies on this compound are not extensively reported in the literature, the reactivity patterns can be reliably predicted based on the extensive studies conducted on analogous pyrimidine systems and fundamental principles of organic chemistry.

Computational and Theoretical Studies on 2 4 Isopropyl Pyrimidin 2 Yl Ethylamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict molecular geometry, stability, and sites of chemical reactivity.

Density Functional Theory (DFT) Studies of Molecular Geometry and Energetics

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govresearchgate.netmdpi.com It is widely applied to pyrimidine (B1678525) derivatives to determine their most stable three-dimensional structures and energetic properties. researchgate.net For 2-(4-Isopropyl-pyrimidin-2-YL)-ethylamine, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(2d,2p), would be employed to perform a geometry optimization. nih.govmdpi.com This process finds the lowest energy conformation of the molecule by calculating forces on the atoms and adjusting their positions until a stable structure is achieved.

The optimization would yield precise data on bond lengths, bond angles, and dihedral angles. For instance, the calculations would define the geometry of the pyrimidine ring, the orientation of the isopropyl group, and the conformational arrangement of the ethylamine (B1201723) side chain. The resulting energetic information provides the molecule's total energy, which is a measure of its stability. Comparing the energies of different possible conformers (rotamers) of the ethylamine chain allows for the identification of the most energetically favorable arrangement.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Pyrimidine Core Structure Note: This table presents typical, illustrative values for a substituted pyrimidine ring as specific published data for the title compound is not available. Actual values would be derived from a specific DFT calculation.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-N (in ring) | ~1.34 Å |

| Bond Length | C-C (in ring) | ~1.39 Å |

| Bond Length | C-C (isopropyl) | ~1.54 Å |

| Bond Angle | N-C-N (in ring) | ~116° |

| Bond Angle | C-N-C (in ring) | ~124° |

| Dihedral Angle | Ring-Side Chain | Varies by conformer |

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Electrostatic Potential Mapping

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acadpubl.eumalayajournal.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, indicating regions of nucleophilicity. researchgate.net The LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating regions of electrophilicity. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. acadpubl.eumalayajournal.org For pyrimidine derivatives, the HOMO is often distributed over the pyrimidine ring and electron-donating substituents, while the LUMO is typically localized on the electron-deficient pyrimidine ring itself. researchgate.net

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. It plots the electrostatic potential onto the molecule's electron density surface. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the lone pair of the terminal amino group, identifying them as key sites for interactions like hydrogen bonding.

Table 2: Illustrative Frontier Orbital Energies for a Pyrimidine Derivative Note: These are representative values. Specific calculations for this compound would be required for precise energies.

| Orbital | Energy (eV) | Role in Reactivity |

| HOMO | ~ -6.5 eV | Electron Donor (Nucleophilicity) |

| LUMO | ~ -1.3 eV | Electron Acceptor (Electrophilicity) |

| HOMO-LUMO Gap (ΔE) | ~ 5.2 eV | Indicator of Chemical Stability |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

While quantum calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. tandfonline.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a view of conformational flexibility and stability in a simulated environment, such as in a solvent like water. rsc.org

For this compound, an MD simulation would reveal the rotational freedom of the isopropyl group and, more importantly, the conformational landscape of the flexible ethylamine side chain. The simulation would track how the molecule folds and changes its shape over nanoseconds or microseconds, identifying the most populated conformational states and the energy barriers between them. This information is critical because the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a receptor's binding site. tandfonline.comrsc.org

Molecular Docking Investigations of Binding Interactions with Model Systems or Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). rsc.orgnih.govresearchgate.net This method is essential in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate. nih.gov

For this compound, docking studies would be performed against the active site of a relevant biological target. Given the prevalence of the pyrimidine scaffold in kinase inhibitors, a likely target could be the ATP-binding pocket of a protein kinase. nih.gov The docking algorithm samples numerous possible conformations and orientations of the ligand within the binding site, scoring each based on a force field that estimates the binding energy. researchgate.net

The results would provide a binding score (e.g., in kcal/mol) indicating the predicted affinity and a detailed view of the binding pose. This allows for the identification of key intermolecular interactions, such as:

Hydrogen bonds: Likely formed between the pyrimidine nitrogens or the ethylamine group and amino acid residues like aspartate or glutamine.

Hydrophobic interactions: The isopropyl group could fit into a hydrophobic pocket of the receptor.

Pi-stacking: The aromatic pyrimidine ring could interact with aromatic residues like phenylalanine or tyrosine.

These studies are crucial for understanding the structural basis of a compound's activity and for guiding the design of more potent analogues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies Applied to Pyrimidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For pyrimidine derivatives, QSAR studies are widely used to predict the activity of new analogues and to understand which molecular properties are most important for their biological function. tandfonline.comresearchpublish.com

A QSAR study involves several steps:

Data Set Collection: A series of pyrimidine compounds with experimentally measured biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated, which represent its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and structural features (e.g., number of hydrogen bond donors).

Model Development: Statistical techniques, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a mathematical model that correlates the descriptors with the observed biological activity. nih.govnih.gov

Model Validation: The predictive power of the model is rigorously tested using statistical metrics like the squared correlation coefficient (R²) and the leave-one-out cross-validation coefficient (Q²). tandfonline.comnih.gov

QSAR models for pyrimidine derivatives have successfully identified key features for activity against various targets, such as VEGFR-2, by highlighting the importance of specific descriptors related to molecular shape and electronic properties. nih.govnih.gov

Table 3: Common Statistical Parameters in QSAR Models

| Parameter | Description | Good Model Indication |

| R² (Coefficient of Determination) | Measures how well the model fits the training data. | Value close to 1.0 (e.g., > 0.8) |

| Q² (Cross-validated R²) | Measures the predictive ability of the model on internal data. | Value > 0.5 for good predictivity |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors. | A low value is desirable. |

In Silico Screening and Virtual Library Design for Analogues of the Compound

In silico screening, or virtual screening, involves the use of computational methods to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. biotech-asia.org This approach dramatically accelerates the early stages of drug discovery. For a lead compound like this compound, virtual screening can be used to find novel, related structures with potentially improved properties. sifisheriessciences.com

Virtual library design involves the creation of a focused collection of molecules based on a common scaffold. nih.gov Starting with the 2-aminopyrimidine (B69317) core, a virtual library could be designed by systematically modifying the substituents. For example, the isopropyl group could be replaced with other alkyl or aryl groups, and the ethylamine side chain could be varied in length or functionalization.

These virtual libraries can then be screened using high-throughput docking against a target receptor. semanticscholar.org The top-scoring compounds are then prioritized for synthesis and experimental testing. This process, often combined with ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions, allows researchers to focus resources on the most promising candidates, saving significant time and expense. sifisheriessciences.comals-journal.com

Coordination Chemistry and Metal Complexation of 2 4 Isopropyl Pyrimidin 2 Yl Ethylamine

Ligand Design Principles for Pyrimidine-Ethylamine Based Chelates

The design of chelating ligands based on the pyrimidine-ethylamine scaffold is guided by fundamental principles of coordination chemistry to achieve stable metal complexes. The primary design feature is the presence of two nitrogen donor atoms—one from the pyrimidine (B1678525) ring and one from the terminal amino group of the ethylamine (B1201723) chain. This arrangement allows the ligand to act as a bidentate chelate, forming a thermodynamically stable five-membered ring upon coordination with a metal ion. nih.gov

Synthesis and Characterization of Transition Metal Complexes with 2-(4-Isopropyl-pyrimidin-2-YL)-ethylamine

The synthesis of transition metal complexes with this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. researchgate.net The resulting complexes are then characterized using a suite of analytical techniques to determine their structure, composition, and properties. sapub.orguomustansiriyah.edu.iq

Complexation is generally achieved by mixing a solution of this compound with a solution of a divalent metal salt, such as zinc(II) chloride, copper(II) acetate, or iron(II) bromide, in a 1:1 or 2:1 molar ratio. nih.gov The reactions are often carried out in polar solvents like methanol or ethanol at room temperature or with gentle heating to facilitate the formation of the complex. scispace.com The product typically precipitates from the solution upon formation or after solvent evaporation and can be purified by recrystallization. mdpi.com The nature of the anion from the metal salt (e.g., Cl⁻, NO₃⁻, CH₃COO⁻) can influence the final structure, either by directly coordinating to the metal center or by acting as a counter-ion. nih.gov The stoichiometry of the reaction determines whether mono- or bis-ligand complexes are formed, leading to general formulas such as [M(L)X₂] or [M(L)₂]X₂, where L is the pyrimidine-ethylamine ligand and X is an anion.

The structures of the synthesized complexes are elucidated through various spectroscopic methods and single-crystal X-ray diffraction. nih.gov

Infrared (IR) Spectroscopy: Coordination of the ligand to a metal ion is confirmed by shifts in the characteristic IR absorption bands. The N-H stretching vibration of the ethylamine group and the C=N stretching vibration of the pyrimidine ring typically shift to lower frequencies upon complexation, indicating the involvement of both nitrogen atoms in binding. researchgate.netnih.gov The appearance of new bands at lower frequencies (typically < 500 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) bonds. researchgate.net

Table 1: Representative IR Spectroscopic Data for Ligand and Metal Complexes

| Functional Group | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) |

|---|---|---|

| N-H Stretch (amine) | ~3350 | ~3280 |

| C=N Stretch (pyrimidine) | ~1610 | ~1590 |

NMR Spectroscopy: For diamagnetic complexes like those of Zn(II), ¹H and ¹³C NMR spectroscopy provides detailed structural information in solution. nih.gov Protons on the pyrimidine ring and the ethylamine backbone experience shifts in their chemical environment upon coordination, leading to observable changes in the NMR spectrum. mdpi.com Protons closer to the metal center typically show the most significant downfield shifts. nih.gov

UV-Visible Spectroscopy: The electronic spectra of complexes with d-block metals like Cu(II) and Fe(II) show characteristic bands. Intense bands in the UV region are typically assigned to π→π* intraligand transitions, which may shift upon coordination. sapub.org Weaker bands in the visible region are attributed to d-d electronic transitions within the metal center, the energies of which are sensitive to the coordination geometry (e.g., octahedral, tetrahedral, or square planar). nih.gov

Table 2: Typical UV-Vis Absorption Data for d-Metal Complexes

| Metal Ion | Transition Type | Wavelength (λ_max, nm) |

|---|---|---|

| Cu(II) | d-d transition | 600-700 |

Table 3: Expected Crystallographic Parameters for Metal Complexes

| Parameter | Zn(II) Complex (Tetrahedral) | Cu(II) Complex (Square Planar) |

|---|---|---|

| M-N (pyrimidine) bond length (Å) | ~2.05 | ~2.00 |

| M-N (amine) bond length (Å) | ~2.10 | ~2.02 |

Mechanistic Studies of Metal-Ligand Binding and Coordination Modes

Mechanistic studies focus on understanding the process of complex formation and the nature of the metal-ligand bond. The primary coordination mode for this compound is as a neutral bidentate (N,N) chelating ligand. nih.gov The binding process involves the displacement of solvent molecules from the metal's coordination sphere by the two nitrogen donor atoms of the ligand. The formation of the stable five-membered chelate ring is a major thermodynamic driving force for the complexation reaction. The stability and formation kinetics of these complexes can be influenced by factors such as the pH of the solution, the choice of solvent, and the nature of the metal ion and its counter-ions. nih.gov

Redox Properties and Spin-State Phenomena in Metal Complexes

The redox behavior of complexes containing metals with accessible oxidation states, such as iron and copper, is a key area of investigation. Cyclic voltammetry is a common technique used to probe the redox potentials of the M(II)/M(III) or M(II)/M(I) couples. ias.ac.in The coordination of the pyrimidine-ethylamine ligand influences these potentials by stabilizing certain oxidation states over others. The electronic properties of the isopropyl substituent can further tune this behavior.

For Fe(II) complexes, the ligand field strength exerted by the N,N-donor set can lead to interesting magnetic properties, including spin-crossover (SCO) phenomena. nih.gov In an octahedral Fe(II) complex, the metal ion can exist in either a high-spin (S=2) or a low-spin (S=0) state. If the energy difference between these states is small, a transition between them can be induced by external stimuli like temperature or pressure. chemrxiv.org The specific steric and electronic environment created by the this compound ligand would be critical in determining whether such spin-state phenomena are observed.

Potential for Catalytic Applications of Metal-2-(4-Isopropyl-pyrimidin-2-YL)-ethylamine Complexes

Transition metal complexes supported by N-donor ligands are widely explored as catalysts for a variety of organic transformations. Drawing parallels from structurally similar N,N-chelate complexes, metal complexes of this compound hold potential for catalytic applications. For instance, Zn(II) and Cu(II) complexes with amine and pyridine/pyrimidine functionalities have been shown to be effective catalysts for reactions such as the Henry reaction (a carbon-carbon bond-forming reaction). scispace.com The metal center can act as a Lewis acid to activate substrates, while the ligand framework can be modified to tune reactivity and selectivity. Potential areas of investigation include oxidation, reduction, and polymerization reactions, where the stable yet tunable coordination environment provided by the ligand could be advantageous.

Exploration of Biological Mechanisms Involving 2 4 Isopropyl Pyrimidin 2 Yl Ethylamine Analogues

Molecular Interactions with Biological Macromolecules (e.g., proteins, nucleic acids)

The biological activity of pyrimidine (B1678525) derivatives is fundamentally rooted in their ability to interact with biological macromolecules. nih.gov These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are dictated by the three-dimensional structure of both the small molecule and the macromolecular target. nih.gov The structural flexibility of nucleic acids and proteins allows them to be recognized by a diverse range of molecules, including pyrimidine-based compounds. nih.gov

For nucleic acids, interactions can involve the alkylation of purine (B94841) bases like guanine (B1146940) and adenine (B156593). Studies on alkylating agents have shown that isopropyl groups can modify these bases at various positions, including N-7 and O-6 of guanine. nih.gov Such modifications can disrupt DNA replication and transcription, forming the basis of certain therapeutic strategies. nih.gov The interaction between proteins and nucleic acids is a cornerstone of many biological processes, and small molecules that modulate these interactions are of significant interest. nih.govresearchgate.net The pyrimidine scaffold, being a component of nucleic acids themselves, provides a logical starting point for designing molecules that can interfere with these processes.

Protein interactions are central to the function of most pyrimidine-based bioactive molecules. These compounds often act as ligands, binding to specific sites on proteins such as the active site of an enzyme or the binding pocket of a receptor. nih.govresearchgate.net The nature and affinity of this binding are determined by the specific substituents on the pyrimidine ring. For instance, an isopropyl group can engage in hydrophobic interactions within a protein's binding pocket, enhancing binding affinity and selectivity.

Studies on Enzyme Inhibition Mechanisms with Related Pyrimidine Scaffolds (e.g., DHFR, CDK2)

Pyrimidine scaffolds are prominent in the design of enzyme inhibitors, particularly for kinases and reductases, due to their ability to mimic endogenous ligands like ATP or folic acid.

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of purines and thymidine, making it a key target in cancer therapy. researchgate.net Pyrimidine-based compounds, particularly those fused with other heterocyclic rings like pyrazolo[3,4-d]pyrimidines, have been designed as potent DHFR inhibitors. researchgate.net These molecules act as antifolates, structurally mimicking methotrexate (B535133) to competitively bind to the enzyme's active site. This binding blocks the conversion of dihydrofolate to tetrahydrofolate, which leads to a deficit in DNA replication and ultimately induces apoptosis in cancer cells. researchgate.net

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a serine-threonine kinase that plays a vital role in regulating the cell cycle. nih.gov Its dysregulation is implicated in numerous cancers, making it a prime target for inhibitor development. nih.govrsc.org Pyrimidine-based scaffolds are highly effective as CDK2 inhibitors because they can act as ATP-competitive inhibitors. researchgate.netacs.org The pyrimidine ring system serves as a bioisostere for the adenine base of ATP, allowing it to fit into the ATP-binding pocket of the kinase. nih.gov Specific analogues, such as N-(pyridin-3-yl)pyrimidin-4-amines, have demonstrated potent CDK2 inhibition. rsc.org The binding typically involves the formation of crucial hydrogen bonds with hinge region residues of the kinase, such as Leu83, effectively blocking the enzyme's catalytic activity. nih.gov The selectivity of these inhibitors for CDK2 over other CDKs (like CDK1, CDK4, and CDK6) is a critical aspect of their development, as this can reduce off-target effects. nih.govacs.org

| Scaffold Class | Target Enzyme | Mechanism of Action | Reported IC50 Range | Reference |

|---|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine | CDK2/cyclin A2 | ATP-Competitive Inhibition | 0.061 to 2.050 µM | nih.gov |

| 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one | CDK2 | ATP-Competitive Inhibition | Sub-micromolar | nih.gov |

| Pyrazolo[3,4-d]pyrimidine | DHFR | Folate Antagonist | Comparable to Methotrexate | researchgate.net |

Receptor Binding and Activation Mechanisms for Structural Analogues (e.g., GPCRs, Histamine (B1213489) Receptors)

G protein-coupled receptors (GPCRs) are the largest family of membrane receptors and are crucial drug targets. researchgate.net Histamine receptors, a class of GPCRs, are involved in various physiological processes, including allergic reactions and gastric acid secretion. nih.govnih.gov

Analogues with a pyrimidine core have been investigated for their ability to modulate these receptors. The binding mechanism often involves the ligand inserting into a deep hydrophobic cavity within the transmembrane helices of the receptor. nih.gov For the Histamine H1 receptor (H1R), antihistamines function as inverse agonists, binding to the receptor and stabilizing it in an inactive conformation. This blocks the movement of key "toggle switch" residues, such as W428, which are necessary for receptor activation. nih.gov Some inverse agonists, like mepyramine, preferentially bind to the G protein-coupled form of the receptor, effectively sequestering the G protein and preventing it from signaling. researchgate.net The specific interactions, such as hydrophobic contacts and hydrogen bonds with residues in the binding pocket, determine the ligand's affinity and efficacy. nih.govnih.gov

Structure-Activity Relationship (SAR) Derivation for Pyrimidine-Based Amine Scaffolds

The biological activity of pyrimidine-based compounds is highly dependent on the nature and position of substituents on the pyrimidine ring and its side chains. nih.gov SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these molecules. nih.govmdpi.com

For pyrimidine-based enzyme inhibitors, specific structural features are often required for potent activity. nih.govmdpi.com

Substituents at C2 and C4/C6: In many kinase inhibitors, a substituted amine at the C2 or C4 position is critical for forming hydrogen bonds with the kinase hinge region. researchgate.net The nature of the substituent can greatly influence selectivity.

Hydrophobic Groups: The addition of hydrophobic moieties, such as phenyl or isopropyl groups, can enhance binding by interacting with hydrophobic pockets in the target protein. For example, in pyrazolo-pyrimidine scaffolds, substituted phenyl groups at the amide bond were found to increase inhibitory effects. nih.gov

Flexibility and Conformation: The ethylamine (B1201723) side chain provides conformational flexibility, allowing the molecule to adopt an optimal orientation within the binding site.

| Structural Modification | Observed Effect on Activity | Target Class | Reference |

|---|---|---|---|

| Aromatic substituent at C2 position | More favorable than aliphatic substituent | Enzyme Inhibitors (e.g., HGPRT) | mdpi.com |

| Side chains at C2 and C7 of pyrido[2,3-d]pyrimidine | Determines CDK2 inhibitory and anti-proliferative activity | CDK2 | researchgate.net |

| Substituted phenyl moieties on pyrazolo-pyrimidine scaffold | Increases inhibitory effects on p38α MAPK | MAP Kinase | nih.gov |

Cellular Pathway Modulation Studies Using In Vitro Models (e.g., cell cycle analysis)

The inhibition of key enzymes by pyrimidine analogues translates directly to the modulation of cellular pathways. In in vitro models, these effects can be observed through various assays. For instance, inhibitors of the de novo pyrimidine biosynthesis pathway, such as those targeting dihydroorotate (B8406146) dehydrogenase (DHODH), can suppress viral growth by inducing an innate immune response. plos.orgresearchgate.net This demonstrates a link between cellular metabolism and immune signaling. plos.org

CDK2 inhibitors with a pyrimidine scaffold have a profound impact on the cell cycle. nih.gov By blocking CDK2 activity, these compounds prevent the G1-S phase transition. Cell cycle analysis using techniques like flow cytometry often shows that treatment with these inhibitors leads to an accumulation of cells in the G1 or S phase, followed by the induction of apoptosis. researchgate.net This cell cycle arrest is a hallmark of the antiproliferative activity of CDK2 inhibitors. nih.govresearchgate.net

Development of 2-(4-Isopropyl-pyrimidin-2-YL)-ethylamine as a Molecular Probe for Investigating Biological Systems

A molecular probe is a highly selective and potent small molecule used to study the function of a specific biological target, such as a protein, in cellular or in vivo systems. nih.gov To qualify as a chemical probe, a compound typically needs to exhibit high affinity (often below 100 nM) for its primary target and significant selectivity (at least tenfold) over related targets. nih.gov

While this compound itself is not established as a molecular probe, its structural analogues possess characteristics that make this scaffold a promising starting point for probe development. For example, highly selective CDK2 inhibitors have been developed from pyrimidine scaffolds, demonstrating that high selectivity within a protein family is achievable. nih.gov

The development of this compound or a derivative as a molecular probe would involve:

Target Identification: Identifying a specific protein target for which this scaffold shows high affinity. Based on analogue studies, this could be a kinase like CDK2 or a receptor like a histamine receptor. nih.govnih.gov

Affinity and Selectivity Optimization: Systematically modifying the structure to enhance its binding affinity for the desired target while minimizing off-target interactions. This would involve extensive SAR studies.

Characterization: Thoroughly profiling the compound in biochemical and cellular assays to confirm its mechanism of action and its effects on biological pathways.

Given the demonstrated potency and selectivity of related pyrimidine-based amine scaffolds against important biological targets like CDK2, the this compound structure represents a valuable scaffold for the future design of selective molecular probes to dissect complex biological systems. nih.govnih.gov

Advanced Applications and Future Research Directions of 2 4 Isopropyl Pyrimidin 2 Yl Ethylamine

Integration into Divergent and Convergent Synthetic Methodologies

The structure of 2-(4-Isopropyl-pyrimidin-2-YL)-ethylamine is well-suited for integration into both divergent and convergent synthetic strategies, enabling the creation of diverse molecular libraries for various applications.

In a divergent synthesis approach, the primary amine of the ethylamine (B1201723) side chain serves as a key functional handle. This group can readily undergo a variety of chemical transformations, such as acylation, alkylation, sulfonylation, and condensation reactions, to yield a wide array of derivatives from a common starting material. For example, reaction with a library of carboxylic acids would produce a corresponding library of amides, each with a unique substituent. This approach is highly efficient for generating a multitude of structurally related compounds for screening purposes, particularly in drug discovery.

| Synthetic Strategy | Description | Potential Reactions for this compound |

| Divergent Synthesis | A single starting material is converted into a diverse library of compounds through various reactions. | Acylation, Alkylation, Sulfonylation, Reductive amination |

| Convergent Synthesis | Complex molecules are assembled from several smaller, pre-synthesized fragments. | Suzuki coupling, Buchwald-Hartwig amination, Amide bond formation |

Development as Chemical Probes for Exploring Novel Biological Targets

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to elucidate its function. The structural attributes of this compound make it an attractive candidate for development into a chemical probe. The pyrimidine (B1678525) scaffold is a well-known "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets.

The development of a library of derivatives based on this scaffold could lead to the identification of novel probes for previously "undruggable" targets, thereby opening up new avenues for therapeutic intervention.

Potential in Catalyst Design for Organic Transformations

The nitrogen atoms within the pyrimidine ring of this compound, as well as the primary amine of the side chain, possess lone pairs of electrons that can coordinate with metal centers. This characteristic suggests its potential application as a ligand in the design of novel catalysts for organic transformations.

Upon coordination to a metal, such as palladium, copper, or rhodium, the resulting metal complex could catalyze a variety of reactions, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), hydrogenations, and hydroformylations. The steric bulk of the isopropyl group could influence the selectivity of the catalytic process, potentially leading to improved yields or specific stereochemical outcomes.

Furthermore, the ethylamine side chain offers a point of attachment for immobilizing the catalyst onto a solid support, such as a polymer resin. This would facilitate catalyst recovery and reuse, a key principle of green chemistry, making the catalytic process more economical and environmentally friendly.

Exploration in Materials Science for Advanced Functional Materials

The aromatic and electron-rich nature of the pyrimidine ring in this compound suggests its potential for incorporation into advanced functional materials. The ability of the pyrimidine core to participate in π-π stacking interactions and hydrogen bonding (via the ring nitrogens and the ethylamine group) could be exploited in the design of self-assembling materials, liquid crystals, or organic semiconductors.

By polymerizing derivatives of this compound, new polymers with tailored electronic, optical, or thermal properties could be developed. For example, polymers incorporating this moiety might exhibit interesting fluorescence properties or could be designed to have specific conductivities. The ethylamine group provides a convenient handle for polymerization or for grafting the molecule onto surfaces to modify their properties.

Multidisciplinary Research Prospects and Translational Research Opportunities

The versatility of the this compound scaffold opens up numerous opportunities for multidisciplinary and translational research.

| Research Area | Potential Application of this compound |

| Medicinal Chemistry | Development of new therapeutic agents targeting a wide range of diseases. |

| Chemical Biology | Creation of chemical probes to investigate fundamental biological processes. |

| Catalysis | Design of novel, efficient, and recyclable catalysts for organic synthesis. |

| Materials Science | Synthesis of new functional materials with tailored properties. |

| Agrochemicals | Development of new herbicides, pesticides, or fungicides. |

In translational research , the journey from a promising lead compound to a clinical candidate or a commercial product is a complex, multidisciplinary endeavor. A molecule like this compound, with its potential for diverse applications, could be the starting point for such a journey. For instance, a derivative showing potent biological activity in a disease model could be further optimized for its pharmacokinetic and pharmacodynamic properties, with the ultimate goal of developing a new drug. Similarly, a derivative exhibiting excellent catalytic activity could be scaled up for industrial applications. The rich chemistry of the pyrimidine core and the versatility of its functionalization provide a solid foundation for such translational research efforts.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Isopropyl-pyrimidin-2-YL)-ethylamine, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Pathways : A common approach involves nucleophilic substitution or reductive amination. For pyrimidine derivatives, coupling 4-isopropyl-2-chloropyrimidine with ethylamine precursors (e.g., 2-aminoethanol) under basic conditions (e.g., K₂CO₃ in DMF) is effective. Adjusting stoichiometry (1:1.2 molar ratio) and temperature (80–100°C) improves yields .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) isolates the product. Monitor purity via TLC (Rf ~0.4 in 3:1 hexane:EtOAc) .

Q. How can researchers validate the structural integrity and purity of this compound?

Methodological Answer:

- Spectroscopic Techniques :

- NMR : -NMR should show pyrimidine protons (δ 8.2–8.5 ppm) and ethylamine NH₂ signals (δ 1.2–1.5 ppm). -NMR confirms the isopropyl group (δ 22–25 ppm for CH₃, δ 32–35 ppm for CH) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 194.3) and HRMS validate molecular weight .

- Chromatography : HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min) with UV detection (254 nm) confirms purity (>98%) .

Advanced Research Questions

Q. What computational strategies predict the reactivity or binding interactions of this compound in biological systems?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., histamine H1 or sigma-1 receptors). Optimize the pyrimidine ring’s orientation using DFT calculations (B3LYP/6-31G* basis set) to assess electronic effects .

- MD Simulations : Run 100 ns simulations in GROMACS to evaluate stability in aqueous or lipid bilayer environments, focusing on the ethylamine group’s solvation .

Q. How can researchers resolve discrepancies in spectroscopic or reactivity data during characterization?

Methodological Answer:

- Multi-Technique Validation : Cross-validate NMR with X-ray crystallography (SHELX suite for structure refinement). For ambiguous NH₂ signals, use -HMBC to confirm connectivity .

- Reactivity Studies : Perform pH-dependent stability assays (pH 2–12, 37°C) monitored by UV-Vis. Unexpected decomposition may indicate sensitivity to acidic conditions, requiring inert atmosphere handling .

Q. What strategies optimize the compound’s stability for long-term storage in biological assays?

Methodological Answer:

- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS analysis. Lyophilization in amber vials under argon enhances shelf life .

- Cryoprotection : For aqueous solutions, add 5% trehalose to prevent aggregation during freeze-thaw cycles .

Q. How do substituents on the pyrimidine ring influence the compound’s physicochemical properties?

Methodological Answer:

- LogP Studies : Measure octanol/water partitioning (shake-flask method) to assess hydrophobicity. The isopropyl group increases logP by ~0.5 compared to unsubstituted analogs .

- Electronic Effects : Use Hammett constants (σ) to correlate substituent electronegativity with reaction rates (e.g., SNAr reactions). 4-Isopropyl’s electron-donating nature slows electrophilic substitution .

Data Contradiction and Mechanistic Analysis

Q. How should researchers interpret conflicting biological activity data (e.g., receptor binding vs. functional assays)?

Methodological Answer:

- Orthogonal Assays : Compare radioligand binding (e.g., -labeled compounds) with functional readouts (cAMP or calcium flux). Discrepancies may indicate allosteric modulation or off-target effects .

- SAR Analysis : Synthesize analogs (e.g., replacing isopropyl with cyclopropyl) to isolate structural determinants of activity. Use ANOVA for statistical validation of trends .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity .

- DoE Optimization : Apply a central composite design to test variables (temperature, catalyst loading, solvent ratio). Response surface models identify robust conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.